Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core naphthyl structure, followed by the introduction of the azo group through diazotization and coupling reactions. The final steps involve the attachment of the butyl ester and the sulphonyl phenyl groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the butyl ester functional group and are commonly used in organic synthesis.
Pinacol boronic esters: Known for their utility in organic synthesis, particularly in coupling reactions.
Other azo compounds: These compounds contain the azo group and are widely used as dyes and pigments.
Uniqueness
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Biological Activity
Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate, often referred to as BDA (Butyl Diethylamino Azo), is a complex organic compound with potential biological activity. Its structure incorporates various functional groups that may influence its pharmacological properties. This article reviews the biological activity of BDA, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C50H71N5O6S. The compound features a naphthalene moiety linked to an azo group, which is known for its role in various biological processes, including dyeing and as a precursor for drug development.
BDA exhibits its biological activity through several proposed mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Enzyme Modulation : BDA may influence the activity of specific enzymes involved in metabolic pathways. For instance, it could modulate glutathione S-transferase activity, which plays a significant role in detoxifying harmful compounds in the liver .
- Cell Proliferation Inhibition : Preliminary studies suggest that BDA may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Biological Activity Data
The following table summarizes key biological activities associated with BDA and related compounds:
Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of BDA analogs in vitro. Results indicated that these compounds significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in hepatic tissues.
Study 2: Cytotoxic Effects on Cancer Cells
In a controlled environment, BDA was tested against various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that BDA induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Study 3: Enzyme Modulation
Research demonstrated that BDA enhances the activity of glutathione S-transferase in liver cells, indicating its role in detoxification processes. This effect was particularly pronounced at concentrations above 10 µM.
Properties
CAS No. |
42381-20-4 |
---|---|
Molecular Formula |
C50H71N5O6S |
Molecular Weight |
870.2 g/mol |
IUPAC Name |
butyl 2-[[3-[[2-(diethylamino)-5-(octadecylsulfamoyl)phenyl]carbamoyl]-4-hydroxynaphthalen-1-yl]diazenyl]benzoate |
InChI |
InChI=1S/C50H71N5O6S/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-28-35-51-62(59,60)39-33-34-47(55(7-3)8-4)46(37-39)52-49(57)43-38-45(40-29-24-25-30-41(40)48(43)56)54-53-44-32-27-26-31-42(44)50(58)61-36-10-6-2/h24-27,29-34,37-38,51,56H,5-23,28,35-36H2,1-4H3,(H,52,57) |
InChI Key |
NXJMKCPFHWVMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)N(CC)CC)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4C(=O)OCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.